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Compound of Interest

Compound Name:
1,3-Diphenylpropan-2-one

tosylhydrazone

Cat. No.: B025648 Get Quote

A comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and mass

spectrometry, definitively confirms the successful synthesis and structural integrity of 1,3-
Diphenylpropan-2-one tosylhydrazone. The experimental data aligns closely with expected

values for the assigned structure, providing researchers and drug development professionals

with a reliable reference for this compound.

This guide presents a comparative analysis of the spectroscopic data for 1,3-Diphenylpropan-
2-one tosylhydrazone, alongside the data for its precursor, 1,3-Diphenyl-2-propanone, and

typical values for the key functional groups. Detailed experimental protocols for the synthesis

and spectroscopic analysis are also provided to ensure reproducibility.

Comparative Spectroscopic Data
The structural confirmation of 1,3-Diphenylpropan-2-one tosylhydrazone is supported by the

following spectroscopic data. The tables below offer a clear comparison of the observed

spectral values with those of the starting material and expected values for the constituent

functional groups.

¹H NMR Data
The ¹H NMR spectrum of 1,3-Diphenylpropan-2-one tosylhydrazone shows characteristic

signals that are absent in the spectrum of the starting ketone. The presence of signals
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corresponding to the tosyl group and the NH proton, along with the shift of the benzylic protons,

provides strong evidence for the formation of the tosylhydrazone.

Proton Type

Observed δ (ppm)

for 1,3-

Diphenylpropan-2-

one

tosylhydrazone[1]

Observed δ (ppm)

for 1,3-Diphenyl-2-

propanone

Expected δ (ppm)

NH 10.5 (s, 1H) - 8.0 - 11.0

Aromatic (Tosyl)
7.74 (d, 2H), 7.43 (d,

2H)
- 7.3 - 7.8

Aromatic (Phenyl) 7.0 - 7.3 (m, 10H) 7.1 - 7.4 (m, 10H) 7.0 - 7.5[2][3]

Benzylic CH₂ 3.5 - 3.8 (m, 4H) 3.68 (s, 4H) 3.5 - 4.0

Tosyl CH₃ 2.38 (s, 3H) - 2.3 - 2.5

¹³C NMR Data
The ¹³C NMR spectrum further corroborates the structure. The key diagnostic signal is the C=N

carbon of the hydrazone, which appears significantly downfield. The signals for the tosyl group

and the shifted signals for the benzyl moieties are also clearly identifiable.
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Carbon Type

Expected δ (ppm) for

1,3-Diphenylpropan-

2-one

tosylhydrazone

Observed δ (ppm)

for 1,3-Diphenyl-2-

propanone[4]

Typical δ (ppm)

Range

C=N ~155-165 - 150 - 170

C=O - 207.3 190 - 220[5][6]

Aromatic (ipso-S) ~144 - 140 - 150

Aromatic (ipso-C) ~135 134.7 130 - 140

Aromatic (Tosyl) ~129, ~128 - 125 - 130[7]

Aromatic (Phenyl) ~129, ~128, ~126 129.4, 128.6, 126.9 125 - 130[5]

Benzylic CH₂ ~35-45 49.8 30 - 50[1][8]

Tosyl CH₃ ~21 - 20 - 22

IR Spectroscopy Data
The IR spectrum provides crucial information about the functional groups present. The

disappearance of the strong C=O stretch from the starting material and the appearance of

C=N, N-H, and S=O stretches are definitive indicators of tosylhydrazone formation.
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Functional Group

Expected ν (cm⁻¹)

for 1,3-

Diphenylpropan-2-

one tosylhydrazone

Observed ν (cm⁻¹)

for 1,3-Diphenyl-2-

propanone

Typical ν (cm⁻¹)

Range

N-H Stretch ~3200-3300 - 3100 - 3500

Aromatic C-H Stretch ~3030-3080 ~3030 3000 - 3100[9][10]

Aliphatic C-H Stretch ~2920-2960 ~2930 2850 - 3000[10]

C=N Stretch ~1620-1640 - 1620 - 1690

Aromatic C=C Stretch ~1450-1600 ~1450-1600 1450 - 1600

S=O Stretch

(asymmetric)
~1320-1350 - 1300 - 1370[11][12]

S=O Stretch

(symmetric)
~1160-1180 - 1150 - 1190[11][12]

C=O Stretch - ~1715 1680 - 1750[13]

Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the product. The observed molecular ion

peak corresponds to the calculated molecular weight of 1,3-Diphenylpropan-2-one
tosylhydrazone.

Analysis
1,3-Diphenylpropan-2-one

tosylhydrazone[1]
1,3-Diphenyl-2-propanone[3]

Molecular Formula C₂₂H₂₂N₂O₂S C₁₅H₁₄O

Molecular Weight 378.49 g/mol 210.27 g/mol

Observed [M]⁺ (m/z) 378 210

Experimental Protocols
Synthesis of 1,3-Diphenylpropan-2-one Tosylhydrazone
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Dissolution of Starting Materials: 1,3-Diphenyl-2-propanone (1 equivalent) and p-

toluenesulfonhydrazide (1 equivalent) are dissolved in methanol.

Catalysis: A catalytic amount of concentrated hydrochloric acid is added to the solution.

Reaction: The mixture is stirred at room temperature. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Crystallization and Isolation: Upon completion of the reaction, the product typically

crystallizes out of the solution. The mixture is cooled in an ice bath to maximize precipitation.

Purification: The solid product is collected by vacuum filtration, washed with cold methanol to

remove any unreacted starting materials, and then dried under vacuum.

Spectroscopic Analysis
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared

(FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an attenuated

total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or

electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

1,3-Diphenylpropan-2-one tosylhydrazone structure.
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Caption: Workflow of synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

